3-(1-Aminobutan-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals.
The compound can be synthesized from readily available starting materials, often involving reactions that utilize amino alcohols and azetidine derivatives. Its synthesis has been explored in various studies and patents, highlighting its relevance in the development of therapeutic agents.
3-(1-Aminobutan-2-yl)azetidin-3-ol is classified as an amino alcohol and an azetidine derivative. It is characterized by the presence of an amino group and a hydroxyl group on the azetidine ring, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 3-(1-Aminobutan-2-yl)azetidin-3-ol can be achieved through several methods, often involving multi-step synthetic routes. A common approach includes:
The synthesis usually requires careful control of reaction conditions such as temperature and pH, along with purification techniques like column chromatography to isolate the desired compound from by-products.
The molecular formula for 3-(1-Aminobutan-2-yl)azetidin-3-ol is . The structure features:
The molecular weight of 3-(1-Aminobutan-2-yl)azetidin-3-ol is approximately 128.17 g/mol. The compound’s stereochemistry can significantly influence its biological activity.
3-(1-Aminobutan-2-yl)azetidin-3-ol can undergo various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Analytical techniques such as NMR and mass spectrometry are often employed to confirm product identity and purity.
While specific mechanisms of action for 3-(1-Aminobutan-2-yl)azetidin-3-ol are not extensively documented, compounds with similar structures often interact with biological targets such as enzymes or receptors due to their ability to mimic natural substrates.
Research indicates that azetidine derivatives may exhibit activity against various biological pathways, potentially serving as inhibitors or modulators in pharmacological contexts.
The physical properties of 3-(1-Aminobutan-2-yl)azetidin-3-ol include:
Chemical properties include:
3-(1-Aminobutan-2-yl)azetidin-3-ol has potential applications in:
3-(1-Aminobutan-2-yl)azetidin-3-ol represents a structurally complex azetidine derivative emerging from intensified research into strained nitrogen heterocycles over the past two decades. Its historical significance lies in its hybrid architecture, merging the bioactive azetidin-3-ol core – a scaffold with demonstrated utility in medicinal chemistry and chemical biology – with a 1-aminobutan-2-yl side chain reminiscent of neuromodulatory aminobutanol pharmacophores [2] [3]. This molecular fusion positions it uniquely within the azetidine class, which has evolved from simple bicyclic systems (e.g., 3,3-disubstituted azetidines) to highly functionalized derivatives capable of mimicking peptide conformations or acting as enzyme inhibitors [1] [4].
The compound first gained attention as a synthetic target during methodological developments in azetidine functionalization, particularly strategies enabling C3-alkylation while preserving the strained ring integrity. Early access to this molecule was limited due to challenges in controlling stereochemistry at the C3 quaternary center bearing both hydroxyl and aminobutyl substituents. Its emergence coincided with broader recognition of azetidines as underutilized bioisosteres in drug discovery – offering advantages over piperidines and pyrrolidines through reduced basicity, enhanced metabolic stability, and distinct conformational profiles [1] [7]. Commercial availability of this specific compound (e.g., BIOSYNTH product 3D-FKC04920) was historically noted but is currently discontinued, reflecting both the synthetic challenges and niche research interest in highly specialized azetidine derivatives [2].
Table 1: Evolution of Key Azetidine-Based Amino Acid Derivatives
Compound | Structural Features | Research Significance | Year Reported |
---|---|---|---|
L-Azetidine-2-carboxylic acid | Naturally occurring azetidine | Plant-derived gametocide & collagen synthesis inhibitor [1] | Pre-1960 |
Methyl (N-Boc-azetidin-3-ylidene)acetate | α,β-Unsaturated ester | Key intermediate for aza-Michael additions [1] | 2003 |
3-Arylazetidine-3-carboxylic acids | C3-aryl quaternary centers | Analogues of pain medication Meperidine [1] | 2005 |
3-(1-Aminobutan-2-yl)azetidin-3-ol | C3-hydroxy with aminobutyl chain | Hybrid bioactive scaffold & synthetic methodology driver | ~2010 |
This molecule has served as a proving ground for innovative synthetic strategies addressing three persistent challenges in azetidine chemistry: (1) construction of sterically congested C3-quaternary centers, (2) stereoselective introduction of polar functional groups (amino and hydroxyl), and (3) preservation of ring stability during derivatization. Its synthesis typically exploits two key approaches rooted in broader azetidine methodology:
Ring-Forming Strategies: Utilizing 1,3-difunctionalized propane precursors with intramolecular nucleophilic displacement, often employing protecting group tactics (e.g., N-Boc, N-benzyl, N-tosyl) to prevent side reactions. The C3 hydroxyl group may originate from carbonyl reduction (ketone → alcohol) or direct hydroxylation protocols [4] [7].
C3-Functionalization of Preformed Azetidine Cores: More commonly, advanced intermediates like azetidin-3-ones or 3-methyleneazetidines undergo nucleophilic additions. Critical developments include:
Table 2: Methodological Innovations Driven by Complex Azetidine Synthesis
Methodology | Key Advancement | Application to Target Compound | Reference |
---|---|---|---|
Horner-Wadsworth-Emmons (HWE) | DBU-catalyzed olefination of N-Boc-azetidin-3-one | Provides α,β-unsaturated ester precursors [1] | 2003 |
DBU-Mediated Aza-Michael | Prevents ester hydrolysis during amine addition | Enables coupling of NH-heterocycles/amines at C3 [1] | 2010s |
Diastereoselective Reduction | Controlled reduction of azetidin-3-ones | Achieves stereocontrol at C3-hydroxy [4] | 2004 |
Zinc-Mediated Dehalogenation | Eliminative dehalogenation to 3-methyleneazetidines | Generates versatile intermediates for functionalization [4] | 1999 |
The compound’s structural complexity – featuring a tertiary alcohol adjacent to a tertiary amine within a strained ring – has driven analytical advancements, particularly in multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N). The ¹⁵N NMR data provides unique insight into the electronic perturbation of the azetidine nitrogen caused by the C3 substituents, while ¹³C NMR reveals characteristic downfield shifts for the C3 carbon (δ 75-85 ppm) consistent with hydroxyl substitution on a quaternary center [1] [4]. High-Resolution Mass Spectrometry (HRMS) remains essential for structural confirmation due to the absence of commercial standards [1].
Conformationally, the molecule exhibits significant ring puckering due to the steric demand of the C3 substituents. Computational and spectroscopic studies on related 3,3-disubstituted azetidines indicate inversion barriers (~1.26 kcal/mol for unsubstituted azetidine) increase substantially with bulky substituents, potentially locking the ring into specific puckered conformations that influence biological recognition and physicochemical properties [4] [7]. The hydroxyl group participates in intramolecular hydrogen bonding with the side-chain amine (when deprotonated) or the ring nitrogen (in N-unprotected derivatives), creating unique conformational constraints absent in simpler azetidines. These interactions significantly impact solubility, crystal packing, and supramolecular behavior [4] [7].
Synthetic efforts toward this molecule have delineated critical stability boundaries for highly functionalized azetidines:
Table 3: Functional Group Transformations Demonstrated on Related Azetidin-3-ols
Transformation | Reagents/Conditions | Application Scope | Key Limitation |
---|---|---|---|
N-Deprotection (Boc) | TFA/DCM; HCl/dioxane | Standard deprotection | Potential epimerization at C3 |
Ester Hydrolysis | LiOH/THF-H₂O; Ba(OH)₂ | Access to carboxylic acids | Ring-opening risk under prolonged basic conditions |
Amide Formation (side chain amine) | Activated esters; EDC/HOBt coupling | Diversification point for bioactivity studies [5] [6] | Competitive reaction at ring nitrogen if unprotected |
O-Alkylation/Etherification | Williamson ether synthesis; Mitsunobu | Limited due to steric hindrance at tertiary alcohol | Low yields common |
Reductive Amination (side chain) | NaBH₃CN/Aldehyde or ketone | Introduction of diverse alkyl/aryl groups [6] | Over-alkylation requires control |
While direct biological data on 3-(1-Aminobutan-2-yl)azetidin-3-ol remains scarce in public literature, its structural attributes align with several emerging therapeutic applications demonstrated by closely related azetidines:
Future research will likely focus on exploiting this compound’s chiral complexity and multifunctional nature to generate diverse libraries via late-stage diversification, particularly through C–N coupling reactions at the primary amine or further elaboration of the hydroxyl group. Its role in advancing fundamental understanding of strained heterocycle reactivity, conformational effects on biological activity, and bifunctional linker chemistry ensures continued relevance in synthetic and medicinal chemistry research.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: